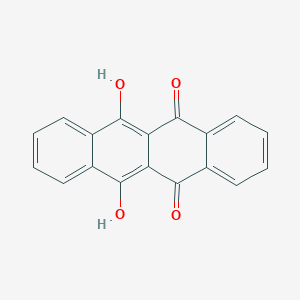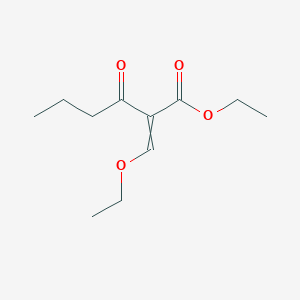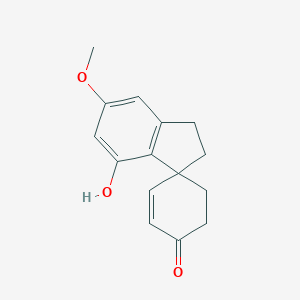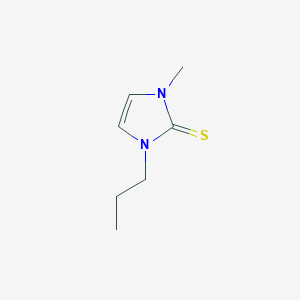
6,11-Dihydroxy-5,12-naphthacenedione
Vue d'ensemble
Description
6,11-dihydroxytetracene-5,12-dione is an organic compound with the molecular formula C18H10O4. It is a derivative of naphthacene and is characterized by the presence of two hydroxyl groups at the 6 and 11 positions and two ketone groups at the 5 and 12 positions. This compound is known for its vibrant color and is used in various chemical syntheses and applications.
Applications De Recherche Scientifique
6,11-dihydroxytetracene-5,12-dione has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of tetracene derivatives and other complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development, particularly in the synthesis of anthracycline antibiotics.
Industry: Utilized in the production of dyes and pigments due to its vibrant color and stability.
Mécanisme D'action
Mode of Action
It has been used in the synthesis of various compounds, indicating its potential as a precursor in chemical reactions .
Biochemical Pathways
It has been used in the synthesis of a tetracene derivative, 5,6,11,12-tetrachlorotetracene , suggesting it may play a role in the biochemical pathways involved in the synthesis of these compounds.
Result of Action
It has been used in the synthesis of various compounds, indicating its potential utility in chemical reactions .
Analyse Biochimique
Biochemical Properties
6,11-Dihydroxy-5,12-naphthacenedione plays a crucial role in biochemical reactions, particularly in the synthesis of tetracene derivatives and supramolecular coordination complexes. This compound interacts with various enzymes and proteins, including those involved in electron transfer and redox reactions. For instance, it has been used as a ligand in the synthesis of self-assembled, chair-shaped dirhenium(I) macrocyclic compounds . The interactions between this compound and these biomolecules are primarily based on its ability to form stable complexes through coordination bonds.
Cellular Effects
The effects of this compound on cellular processes are diverse. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, it can modulate the activity of enzymes involved in oxidative stress responses and redox homeostasis. Studies have indicated that this compound can induce changes in the expression of genes related to antioxidant defense mechanisms, thereby affecting cellular function and viability .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interactions with biomolecules at the molecular level. This compound can bind to specific enzymes and proteins, leading to either inhibition or activation of their functions. For example, it has been reported to inhibit certain oxidoreductases, thereby altering the redox state of cells . Additionally, this compound can affect gene expression by modulating transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under standard conditions, but it can undergo degradation when exposed to light or extreme pH levels. Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in terms of maintaining redox balance and preventing oxidative damage .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been observed to enhance antioxidant defenses and improve cellular resilience to oxidative stress. At high doses, it can exhibit toxic effects, including cellular apoptosis and tissue damage . These threshold effects highlight the importance of careful dosage optimization in experimental and therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to redox reactions and electron transfer. This compound interacts with enzymes such as oxidoreductases and cytochrome P450s, influencing metabolic flux and the levels of various metabolites . Its role in these pathways underscores its potential as a modulator of cellular metabolism and redox homeostasis.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its localization to particular cellular compartments, where it can exert its biochemical effects. For example, it has been shown to accumulate in mitochondria, where it participates in redox reactions and influences mitochondrial function .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound is directed to specific compartments, such as the mitochondria and the nucleus, through targeting signals and post-translational modifications. Its presence in these compartments allows it to modulate key cellular processes, including energy production and gene expression.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 6,11-dihydroxytetracene-5,12-dione typically involves the oxidation of 5,6,11,12-tetrahydronaphthacenedione. One common method uses chromium trioxide (CrO3) as the oxidizing agent. The reaction proceeds as follows: [ \text{C18H12O4} + \text{CrO3} \rightarrow \text{C18H10O4} + \text{Cr2O3} + \text{H2O} ] where C18H12O4 is 5,6,11,12-tetrahydronaphthacenedione and C18H10O4 is 6,11-dihydroxytetracene-5,12-dione.
Industrial Production Methods: Industrial production methods for 6,11-dihydroxytetracene-5,12-dione are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques.
Types of Reactions:
Oxidation: 6,11-dihydroxytetracene-5,12-dione can undergo further oxidation to form various quinone derivatives.
Reduction: It can be reduced to form hydroquinone derivatives.
Substitution: The hydroxyl groups can participate in substitution reactions, such as esterification or etherification.
Common Reagents and Conditions:
Oxidation: Chromium trioxide (CrO3), potassium permanganate (KMnO4).
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Acyl chlorides for esterification, alkyl halides for etherification.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Esters and ethers of 6,11-dihydroxytetracene-5,12-dione.
Comparaison Avec Des Composés Similaires
6,11-dihydroxytetracene-5,12-dione is unique due to its specific substitution pattern on the naphthacene core. Similar compounds include:
5,8-Dihydroxy-1,4-naphthoquinone: Differing in the position of hydroxyl groups and the presence of quinone functionality.
2,5-Dihydroxy-1,4-benzoquinone: A smaller molecule with similar functional groups but a different core structure.
6,13-Pentacenequinone: A larger polycyclic aromatic compound with quinone functionality.
These compounds share some chemical properties but differ in their reactivity and applications, highlighting the unique characteristics of 6,11-dihydroxytetracene-5,12-dione .
Propriétés
IUPAC Name |
6,11-dihydroxytetracene-5,12-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H10O4/c19-15-9-5-1-2-6-10(9)16(20)14-13(15)17(21)11-7-3-4-8-12(11)18(14)22/h1-8,19-20H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QECAURYYBPUIFF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C3C(=C2O)C(=O)C4=CC=CC=C4C3=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40322410 | |
| Record name | 6,11-Dihydroxy-5,12-naphthacenedione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40322410 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1785-52-0 | |
| Record name | 1785-52-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=401184 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6,11-Dihydroxy-5,12-naphthacenedione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40322410 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6,11-Dihydroxy-5,12-naphthacenedione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![2-methyl-1H-benzo[f]benzimidazole](/img/structure/B162237.png)







